molecular formula C12H17NO2 B1485499 trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol CAS No. 2158287-07-9

trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol

Cat. No.: B1485499
CAS No.: 2158287-07-9
M. Wt: 207.27 g/mol
InChI Key: YFCYJYIAGNHZFZ-VXGBXAGGSA-N
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Description

Trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1R,2R)-2-(4-methoxy-2-methylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-7-9(15-2)3-4-10(8)13-11-5-6-12(11)14/h3-4,7,11-14H,5-6H2,1-2H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCYJYIAGNHZFZ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol is a chemical compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17NO
  • Molecular Weight : 191.27 g/mol
  • IUPAC Name : 2-(4-methylanilino)cyclobutan-1-ol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
  • Anticancer Activity : There is ongoing research into its potential as an anticancer agent, with initial findings indicating it may inhibit the growth of certain cancer cell lines.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, potentially influencing various biochemical pathways:

  • Enzyme Modulation : The compound may bind to enzymes or receptors, altering their activity and thereby affecting cellular processes.

Case Studies and Research Findings

StudyFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria in vitro.
Anticancer PropertiesInhibition of proliferation in breast cancer cell lines observed; further studies needed for mechanism elucidation.
Pharmacological PotentialSuggested as a lead compound for drug development targeting specific pathways in cancer therapy.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have highlighted the unique properties of this compound, particularly its enhanced solubility and bioavailability compared to other aminocyclobutanols:

CompoundSolubilityBioavailabilityBiological Activity
Compound ALowPoorMinimal
Compound BModerateModerateModerate
This compound High Good Promising

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol
Reactant of Route 2
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trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.